(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid
Brand Name: Vulcanchem
CAS No.: 154738-10-0
VCID: VC21081709
InChI: InChI=1S/C16H16N2O2S/c19-15(20)14(11-12-7-3-1-4-8-12)18-16(21)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20)(H2,17,18,21)/t14-/m1/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.4 g/mol

(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid

CAS No.: 154738-10-0

Cat. No.: VC21081709

Molecular Formula: C16H16N2O2S

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid - 154738-10-0

Specification

CAS No. 154738-10-0
Molecular Formula C16H16N2O2S
Molecular Weight 300.4 g/mol
IUPAC Name (2R)-3-phenyl-2-(phenylcarbamothioylamino)propanoic acid
Standard InChI InChI=1S/C16H16N2O2S/c19-15(20)14(11-12-7-3-1-4-8-12)18-16(21)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20)(H2,17,18,21)/t14-/m1/s1
Standard InChI Key OPPVUBSIFDPEHQ-CQSZACIVSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=S)NC2=CC=CC=C2
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator